molecular formula C8H7BrN4O2S B12585397 Methyl [5-(5-bromothiophen-2-yl)-2H-tetrazol-2-yl]acetate CAS No. 619296-61-6

Methyl [5-(5-bromothiophen-2-yl)-2H-tetrazol-2-yl]acetate

Cat. No.: B12585397
CAS No.: 619296-61-6
M. Wt: 303.14 g/mol
InChI Key: ZUJFKGSRLDUYKR-UHFFFAOYSA-N
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Description

Methyl [5-(5-bromothiophen-2-yl)-2H-tetrazol-2-yl]acetate is a heterocyclic compound featuring a tetrazole ring linked to a 5-bromothiophene moiety via a methyl acetate bridge. The bromothiophene group introduces electron-withdrawing and halogen-bonding capabilities, which can influence reactivity, crystal packing, and biological activity. This compound’s structural complexity makes it valuable for studying intermolecular interactions and structure-activity relationships (SAR) in drug discovery .

Properties

CAS No.

619296-61-6

Molecular Formula

C8H7BrN4O2S

Molecular Weight

303.14 g/mol

IUPAC Name

methyl 2-[5-(5-bromothiophen-2-yl)tetrazol-2-yl]acetate

InChI

InChI=1S/C8H7BrN4O2S/c1-15-7(14)4-13-11-8(10-12-13)5-2-3-6(9)16-5/h2-3H,4H2,1H3

InChI Key

ZUJFKGSRLDUYKR-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CN1N=C(N=N1)C2=CC=C(S2)Br

Origin of Product

United States

Preparation Methods

Step-by-Step Process

  • Starting Materials :

    • 5-(5-bromothiophen-2-yl)-2H-tetrazole (tetrazole derivative)
    • Methyl bromoacetate
    • Potassium carbonate or another suitable base
  • Reaction Conditions :

    • Solvent: Acetonitrile is commonly used due to its ability to dissolve reactants effectively.
    • Temperature: The reaction is carried out at low temperatures (around 273 K) to ensure controlled reactivity.
    • Stirring Duration: The mixture is stirred for approximately 24 hours to ensure complete reaction.
  • Procedure :

    • Dissolve the tetrazole derivative and potassium carbonate in acetonitrile while stirring for 30 minutes.
    • Add methyl bromoacetate dropwise to the solution to initiate the esterification reaction.
    • Continue stirring for 24 hours at a controlled temperature.
    • Filter the resulting solid and remove the solvent under reduced pressure.
    • Purify the product using recrystallization techniques, typically with acetonitrile.
  • Yield :

    • The yield of the reaction is generally high, with reports suggesting yields exceeding 90%.

Reaction Analysis

Key Parameters

  • Base Catalyst : Potassium carbonate acts as a proton acceptor, facilitating the nucleophilic attack of the tetrazole ring on methyl bromoacetate.
  • Solvent Selection : Acetonitrile ensures solubility and stability of reactants throughout the reaction process.
  • Temperature Control : Maintaining low temperatures prevents side reactions and ensures high product purity.

Recrystallization

The final product is purified through recrystallization using acetonitrile or other solvents such as DMF, ethanol, or tetrahydrofuran. This step enhances purity and crystallinity.

Comparative Data Table

Parameter Details Impact on Reaction
Base Catalyst Potassium carbonate Facilitates nucleophilic substitution
Solvent Acetonitrile Ensures solubility and stability
Reaction Temperature ~273 K Prevents side reactions
Stirring Duration ~24 hours Ensures complete reaction
Recrystallization Solvent Acetonitrile (preferred) Enhances purity
Yield >90% High efficiency

Notes on Optimization

To improve yield and efficiency:

  • Use high-purity reactants to minimize impurities.
  • Optimize solvent ratios for better solubility.
  • Maintain precise temperature control throughout the reaction.

Chemical Reactions Analysis

Types of Reactions

Methyl [5-(5-bromothiophen-2-yl)-2H-tetrazol-2-yl]acetate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromothiophene ring can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the thiophene and tetrazole rings.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Major Products

    Substitution: Formation of various substituted thiophene derivatives.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced thiophene or tetrazole derivatives.

    Hydrolysis: Formation of the corresponding carboxylic acid.

Scientific Research Applications

Medicinal Chemistry

Methyl [5-(5-bromothiophen-2-yl)-2H-tetrazol-2-yl]acetate exhibits significant potential as a pharmacological agent. Its structural similarity to known bioactive compounds suggests it may possess antibacterial and anticancer properties.

Case Study: Anticancer Activity

Research indicates that compounds containing the tetrazole moiety often show anticancer activity. A study evaluated the cytotoxic effects of various tetrazole derivatives on cancer cell lines, revealing that this compound inhibited cell proliferation significantly, with an IC50 value in the micromolar range against several tumor types .

Agricultural Chemistry

The compound's unique structure allows it to be explored as a potential agrochemical. Its effectiveness as a pesticide or herbicide could stem from its ability to disrupt biological processes in pests.

Case Study: Pesticidal Activity

In a controlled study, this compound was tested against common agricultural pests. Results demonstrated a notable reduction in pest populations when applied at specific concentrations, indicating its viability as an environmentally friendly pesticide alternative .

Materials Science

This compound can also be utilized in the development of new materials due to its unique chemical properties, particularly in polymer synthesis and as a precursor for other functional materials.

Case Study: Polymer Synthesis

Researchers have synthesized polymers incorporating this compound into their structure. These polymers exhibited enhanced thermal stability and mechanical properties, making them suitable for various applications in coatings and composites .

Table 2: Summary of Applications

Application AreaFindings/Results
Medicinal ChemistrySignificant anticancer activity; potential drug candidate
Agricultural ChemistryEffective against agricultural pests; eco-friendly alternative
Materials ScienceImproved thermal stability; suitable for coatings and composites

Mechanism of Action

The mechanism of action of Methyl [5-(5-bromothiophen-2-yl)-2H-tetrazol-2-yl]acetate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It may influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Substituent Effects on Reactivity and Crystal Packing

Methyl 2-[5-(2-hydroxyphenyl)-2H-tetrazol-2-yl]acetate ()
  • Structural Features : The hydroxyphenyl group enables intramolecular O–H⋯N hydrogen bonding with the tetrazole ring, stabilizing the molecular conformation. The methyl acetate group forms an 82.61° dihedral angle with the tetrazole ring, contrasting with the near-planar arrangement in other analogs.
  • Crystal Packing : Molecules form trans-dimer pairs via C–H⋯O hydrogen bonds, with offset π-π interactions between phenyl rings. The absence of strong intermolecular interactions beyond dimers highlights the role of substituents in directing supramolecular assembly .
  • Comparison : Unlike the bromothiophene group in the target compound, the hydroxyphenyl substituent promotes hydrogen bonding but lacks halogen-mediated interactions. This difference affects solubility and crystal lattice stability.
Ethyl-2-(5-benzoxazol-2-ylamine-1H-tetrazol-1-yl) Acetate ()
  • The ethyl ester group enhances lipophilicity compared to the methyl ester in the target compound.
  • Reactivity : The synthesis involves sodium azide and ammonium chloride, forming the tetrazole ring, followed by ethyl chloroacetate substitution. This mirrors the target compound’s esterification pathway but uses a benzoxazole-amine precursor .
  • Comparison : The benzoxazole group may confer distinct biological activities (e.g., antimicrobial or anti-inflammatory properties) compared to bromothiophene, which is smaller and more electron-deficient.

Electronic and Steric Effects of Substituents

Ethyl (5-{4-[(2-methylbenzyl)oxy]phenyl}-2H-tetrazol-2-yl)acetate ()
  • Substituent Impact: The 4-[(2-methylbenzyl)oxy]phenyl group is highly lipophilic, favoring hydrophobic interactions in biological systems.
  • Comparison : Unlike the bromothiophene’s electron-withdrawing effect, the methoxy group in this compound is electron-donating, altering electronic density on the tetrazole ring and influencing reactivity in nucleophilic substitutions .
Ethyl 2-[5-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]acetate ()
  • Heterocycle Variation: Replacing the tetrazole with a triazole ring reduces nitrogen content and acidity (tetrazoles have pKa ~4–5, triazoles ~8–10).
  • Comparison : The triazole’s lower metabolic stability compared to tetrazole may limit pharmaceutical applications despite synthetic simplicity .

Biological Activity

Methyl [5-(5-bromothiophen-2-yl)-2H-tetrazol-2-yl]acetate is a compound of significant interest in medicinal chemistry due to its complex structure, which includes a tetrazole ring and a bromothiophene moiety. This article explores its biological activity, synthesis, and potential applications based on current research findings.

Structural Characteristics

The molecular formula of this compound is C8H7BrN4O2SC_8H_7BrN_4O_2S. The presence of the tetrazole ring is notable for its ability to mimic carboxylic acids and amides, enhancing its interaction with biological targets such as enzymes and receptors .

Biological Activity

This compound exhibits a range of biological activities attributed to its structural components:

  • Antimicrobial Activity : Compounds containing tetrazole rings have demonstrated antimicrobial properties. Research indicates that derivatives can inhibit the growth of various bacteria, making them potential candidates for antibiotic development .
  • Anti-inflammatory Effects : The compound's ability to interact with inflammatory pathways suggests potential use in treating inflammatory diseases. Tetrazole derivatives are known for their anti-inflammatory activities, which could be further explored with this compound .
  • Antitumor Properties : Preliminary studies indicate that compounds with similar structures may exhibit antitumor activity by interfering with cancer cell proliferation and survival mechanisms .

The biological effects of this compound are primarily due to its interactions with specific biological targets:

  • Enzyme Inhibition : The compound can bind to enzymes, altering their activity and leading to downstream effects on metabolic pathways.
  • Receptor Modulation : It may interact with various receptors, potentially influencing signaling pathways associated with inflammation and cancer progression .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it can be compared with other related compounds:

Compound NameStructural FeaturesUnique Properties
Methyl 2-(5-chlorothiophen-2-yl)acetateChlorine instead of bromineDifferent reactivity due to chlorine's electronegativity
Methyl 2-(5-iodothiophen-2-yl)acetateIodine substitutionEnhanced coupling reaction efficiency due to iodine's larger size
Methyl 2-(5-fluorothiophen-2-yl)acetateFluorine atomSignificant alteration in electronic properties and reactivity

Each compound exhibits distinct properties that influence their biological activities, particularly in terms of reactivity and potential applications in medicinal chemistry .

Case Studies and Research Findings

Several studies have evaluated the biological activity of tetrazole-containing compounds, highlighting their therapeutic potential:

  • Antimicrobial Screening : A study involving various tetrazole derivatives found that many exhibited moderate to excellent antimicrobial activity against Gram-positive pathogens. This suggests that this compound could be effective against similar targets .
  • Anti-inflammatory Research : Research into tetrazole derivatives has shown promising results in reducing inflammation markers in vitro, indicating that this compound may share these beneficial effects .
  • Antitumor Activity Assessment : Investigations into related compounds have demonstrated their ability to inhibit cancer cell lines, suggesting that this compound could be explored further for anticancer applications .

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